Ranitidine hydrochloride
Overview
Description
Ranitidine Hydrochloride is a histamine H2-receptor antagonist that is commonly used to reduce stomach acid production. It was widely prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by blocking histamine, which decreases the amount of acid released by the stomach cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ranitidine Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of N-methyl-2-nitroethene-1,1-diamine with 2-[(5-[(dimethylamino)methyl]furan-2-yl)methylthio]ethylamine. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced using a combination of chemical synthesis and purification techniques. The process may involve multiple steps, including the preparation of intermediates, reaction optimization, and final purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ranitidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the nitro group present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ranitidine Hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying histamine H2-receptor antagonists.
Biology: Research on its effects on gastric acid secretion and its role in treating related disorders.
Medicine: Widely used in clinical settings to treat conditions like peptic ulcers and gastroesophageal reflux disease.
Industry: Utilized in the formulation of various pharmaceutical products
Mechanism of Action
Ranitidine Hydrochloride exerts its effects by competitively inhibiting histamine at H2-receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound does not affect pepsin secretion or serum gastrin levels .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another H2-receptor antagonist used to reduce stomach acid production.
Famotidine: Similar to Ranitidine Hydrochloride, it is used to treat gastric acid-related disorders.
Nizatidine: Another H2-receptor antagonist with similar applications
Uniqueness
This compound is unique in its specific molecular structure, which allows for effective inhibition of histamine H2-receptors. Its pharmacokinetic properties, such as bioavailability and half-life, also contribute to its distinctiveness compared to other similar compounds .
Properties
CAS No. |
71130-06-8 |
---|---|
Molecular Formula |
C13H23ClN4O3S |
Molecular Weight |
350.87 g/mol |
IUPAC Name |
(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-; |
InChI Key |
GGWBHVILAJZWKJ-CHHCPSLASA-N |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
71130-06-8 66357-59-3 |
|
Pictograms |
Irritant; Health Hazard |
solubility |
52.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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